![molecular formula C25H17ClN2O6 B417298 METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B417298.png)
METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .
化学反应分析
Types of Reactions
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
科学研究应用
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Methyl 2-chloro-2-(4-nitrophenyl)acetate: Shares the nitrophenyl group but differs in the overall structure and functional groups.
Imidazole-containing compounds: Similar in terms of heterocyclic structure but differ in the specific ring systems and substituents.
Uniqueness
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its combination of multiple functional groups and ring systems, which confer specific chemical and biological properties not found in simpler compounds .
属性
分子式 |
C25H17ClN2O6 |
|---|---|
分子量 |
476.9g/mol |
IUPAC 名称 |
methyl 4-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H17ClN2O6/c1-12-20(25(30)33-2)21(22-23(27-12)14-5-3-4-6-15(14)24(22)29)19-10-9-18(34-19)16-11-13(28(31)32)7-8-17(16)26/h3-11,21,27H,1-2H3 |
InChI 键 |
HESCHJPDMYMPIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)OC |
规范 SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[5-(2-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}propanenitrile](/img/structure/B417216.png)
![N-(2-methylbenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B417217.png)
![3-{4-[5-(4-Methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}propanenitrile](/img/structure/B417219.png)
![2-[(2-[4-(2-cyanoethyl)-1-piperazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B417221.png)
![3-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B417222.png)

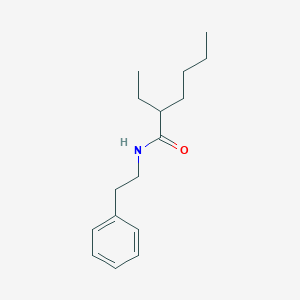
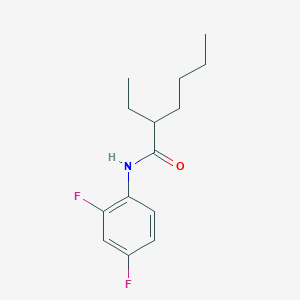
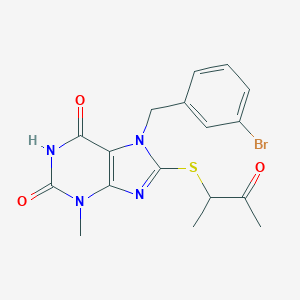
![5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B417230.png)
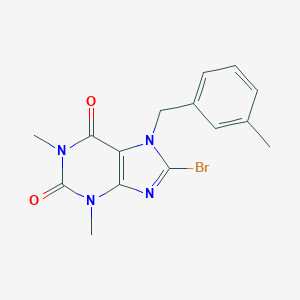
![N-(1,3-benzodioxol-5-yl)-2-[2-bromo(methylsulfonyl)anilino]acetamide](/img/structure/B417235.png)
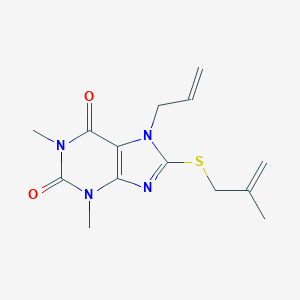
![4-methoxy-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B417237.png)
